REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:11].C(=O)([O-])[O-].[Cs+].[Cs+].FC(F)(F)S(O[CH2:24][C:25]([F:28])([F:27])[F:26])(=O)=O.[OH-].[Na+]>CN(C=O)C.O>[CH3:11][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:2]=1[O:1][CH2:24][C:25]([F:28])([F:27])[F:26])[C:6]([OH:8])=[O:7] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C(=O)O)C=C1)C
|
Name
|
cesium carbonate
|
Quantity
|
64.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OCC(F)(F)F)(F)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 0° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at rt for 2 days
|
Duration
|
2 d
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 20 hours at rt
|
Duration
|
20 h
|
Type
|
WASH
|
Details
|
The aqueous phase is washed with ether (100 mL×2)
|
Type
|
CUSTOM
|
Details
|
acidified with conc. hydrochloric acid (pH 4) at 0° C.
|
Type
|
CUSTOM
|
Details
|
to give a white suspension
|
Type
|
FILTRATION
|
Details
|
The precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and n-hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)O)C=CC1OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.8 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |